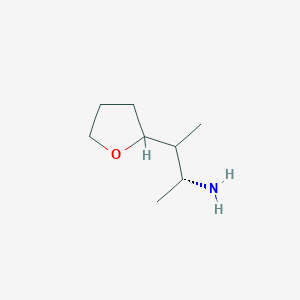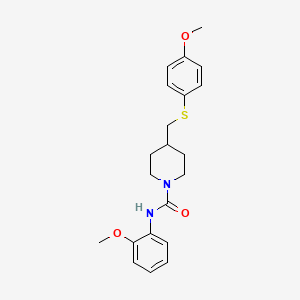
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The 2,5-dimethylbenzyl group is a type of alkyl group, and the phenethylacetamide portion suggests the presence of a phenyl ring attached to an acetamide group. The thio- prefix indicates the presence of sulfur .
Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The acetamide group can participate in hydrolysis and reduction reactions.Aplicaciones Científicas De Investigación
Indole Derivatives and Their Applications
Indole derivatives, including compounds structurally related to 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide, have been extensively studied for their versatile chemical and biological activities. These compounds serve as essential elements in many natural and synthetic compounds with significant biological activity. The synthesis of new derivatives of dimethylindole, for instance, showcases the chemical flexibility and potential for creating biologically active compounds with applications ranging from pharmacology to materials science (Avdeenko, Konovalova, & Yakymenko, 2020).
Heterocycles and Cascade Reactions
The role of thioureido-acetamides in synthesizing various heterocyclic compounds demonstrates the importance of such derivatives in developing new chemical entities. These compounds are starting materials for one-pot cascade reactions, leading to the synthesis of structures like 2-iminothiazoles and thioparabanic acids, with excellent atom economy. This indicates the compound's potential in facilitating the synthesis of heterocycles with significant biological and pharmaceutical applications (Schmeyers & Kaupp, 2002).
Synthesis and Biological Evaluation
Compounds encompassing indolylthienopyrimidines have been synthesized and evaluated for their antioxidant and antimicrobial activities. This showcases the potential application of related indole derivatives in developing new therapeutic agents with antioxidant and antimicrobial properties. The structure-activity relationship (SAR) gleaned from these studies can guide the development of new drugs and therapeutic compounds (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).
Anticonvulsant Activity
The direct synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives and their evaluation as potential anticonvulsants highlight the therapeutic applications of indole derivatives in treating neurological disorders. The molecular docking method used to assess the compounds' affinity towards anticonvulsant biotargets offers insights into their mechanism of action and potential efficacy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Electroluminescence and Material Science Applications
The development of a novel class of color-tunable emitting amorphous molecular materials indicates the potential of indole derivatives in material science, particularly in creating organic electroluminescent devices. These compounds' ability to emit multicolor light, including white, positions them as excellent candidates for use in organic electronics and photonics (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c1-20-12-13-21(2)23(16-20)17-29-18-26(24-10-6-7-11-25(24)29)31-19-27(30)28-15-14-22-8-4-3-5-9-22/h3-13,16,18H,14-15,17,19H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPOAYPUONLVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone](/img/structure/B2715872.png)
![3-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B2715873.png)
![6-Ethyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2715876.png)
amine hydrochloride](/img/structure/B2715877.png)


![2-(benzylthio)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2715880.png)
![(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine](/img/structure/B2715882.png)
![6-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2715883.png)


![2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2715887.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2715891.png)